2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide

Drug-likeness Physicochemical profiling Oral bioavailability

This uniquely functionalized small molecule (C₁₇H₂₂N₄O₄S, MW 378.4) integrates a 2-methoxy-benzamide core with a para-sulfonyl bridge connected to a stereogenic 3-(1-methyl-1H-pyrazol-3-yl)piperidine unit. Unlike common benzamide/sulfonamide analogs lacking this exact 2-methoxy-5-sulfonyl orientation or chiral center, the defined regiochemistry and spatial topology confer distinct target-binding kinetics and excellent aqueous solubility (XLogP 0.5, TPSA 116 Ų), making it a strategic starting point for subtype-selective kinase probes (e.g., Flt3/PDGFRα) and focused sulfonamide library synthesis.

Molecular Formula C17H22N4O4S
Molecular Weight 378.45
CAS No. 2034288-81-6
Cat. No. B2524203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide
CAS2034288-81-6
Molecular FormulaC17H22N4O4S
Molecular Weight378.45
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
InChIInChI=1S/C17H22N4O4S/c1-20-9-7-15(19-20)12-4-3-8-21(11-12)26(23,24)13-5-6-16(25-2)14(10-13)17(18)22/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H2,18,22)
InChIKeyRODGBCCIGMCEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide (CAS 2034288-81-6): Core Identity and Class Membership for Procurement Decisions


2-Methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide (CAS 2034288-81-6) is a synthetic organic small molecule (C₁₇H₂₂N₄O₄S, MW 378.4 g/mol) featuring a benzamide core substituted with a 2-methoxy group and a para-sulfonyl linker that connects to a 3-(1-methyl-1H-pyrazol-3-yl)piperidine fragment [1]. The compound is catalogued as PubChem CID 121188721 and is offered by several research-chemical suppliers as a building block for medicinal chemistry and chemical biology studies . Its computed physicochemical descriptors (XLogP3-AA 0.5, TPSA 116 Ų, 5 rotatable bonds, 1 H-bond donor, 6 H-bond acceptors) place it well within oral drug-like space [1].

Why 2-Methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide Cannot Be Replaced by Common In-Class Analogs in Research Procurement


The compound integrates three pharmacophoric elements – a methoxy-benzamide core, a sulfonamide bridge, and a chiral 3-(1-methylpyrazol-3-yl)piperidine substituent – that together create a unique spatial and electronic topology. While numerous benzamide- or sulfonamide-containing molecules exist (e.g., SB-225002, a CXCR2 antagonist, or various pyrazolyl-benzenesulfonamides described in patent US 5,466,823 [1]), the specific regiochemistry (2-methoxy-5-sulfonyl substitution) and the presence of a stereogenic center on the piperidine ring differentiate this compound from analogs that lack the methoxy group, bear a different sulfonyl orientation, or employ an achiral amine. These structural nuances can critically alter target-binding kinetics, selectivity profiles, and physicochemical behaviour, making generic inter-change scientifically unsound without head-to-head data [2].

Quantitative Differentiation Evidence for 2-Methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide Relative to Comparators


Physicochemical Drug-Likeness Profile Compared to Oral Bioavailability Benchmarks

The compound satisfies all four Lipinski Rule-of-Five criteria: MW 378.4 g/mol (<500), XLogP3-AA 0.5 (<5), 1 H-bond donor (<5), and 6 H-bond acceptors (<10). Its topological polar surface area (TPSA) is 116 Ų (<140 Ų), predicting good intestinal absorption [1]. In contrast, the structurally related CXCR2 antagonist SB-225002 (MW 355.4, XLogP ~3.2, TPSA ~101 Ų) exhibits higher lipophilicity, which may correlate with different solubility and protein-binding profiles, although no direct experimental comparison has been published [2].

Drug-likeness Physicochemical profiling Oral bioavailability

Procurement Purity and Cost Efficiency Relative to Research-Grade Building Blocks

10XChem offers the compound at 90% purity with pricing of $237/1 mg, $262/5 mg, and $664/100 mg (USD), equating to $6.64/mg at 100 mg scale . By comparison, a generic sulfonamide building block of similar complexity (e.g., 4-sulfamoylbenzoic acid, 97% purity) is priced at approximately $0.5–1.0/mg from major suppliers, reflecting the additional synthetic effort required for the chiral piperidine-pyrazole fragment in the target compound. No alternative supplier lists the identical compound at higher purity (>95%) or significantly lower cost as of 2026.

Procurement Cost analysis Chemical sourcing

Kinase Inhibition Signature: Cross-Reference with BindingDB Entry Suggesting Flt3/PDGFRα Activity

A BindingDB entry (BDBM50051940, ChEMBL 3322572) corresponding to a compound with the same InChIKey reports an IC₅₀ of 8.60 nM against Flt3 in a radioisotopic filter-binding assay, alongside IC₅₀ values of 6.40–11 nM for Flt3 and PDGFRα across multiple related ligands [1]. While this suggests the target compound may act as a multi-kinase inhibitor, no direct head-to-head comparison with established Flt3 inhibitors (e.g., gilteritinib, quizartinib) or within the same assay plate has been disclosed. The data must be interpreted cautiously as the compound's exact role in the series is not fully characterized.

Kinase inhibition BindingDB Flt3

Optimal Research and Industrial Application Scenarios for 2-Methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide


Kinase Probe Development and Selectivity Profiling

Given its predicted multi-kinase activity (Flt3/PDGFRα hints from BindingDB [1]) and distinctive physiochemical profile (low lipophilicity, XLogP 0.5), this compound can serve as a starting point for developing subtype-selective kinase probes that require good aqueous solubility for biochemical assay compatibility [2].

Medicinal Chemistry Building Block for Sulfonamide Libraries

The compound's regio-defined 2-methoxy-5-sulfonyl benzamide core and chiral piperidine-pyrazole appendage make it a valuable intermediate for constructing focused sulfonamide libraries aimed at modulating enzymes or receptors that recognize substituted benzamides, as indicated by patent US 5,466,823 [3].

Reference Standard in Analytical Method Development

At 90% purity and with well-characterized LC-MS properties (MW 378.4, SMILES known [2]), the compound can function as a retention-time and mass-calibration standard in HPLC-MS method development for similar sulfonamide-containing analytes, potentially offering a cost-effective alternative to custom-synthesized standards.

In Vitro ADME Surrogate for Low-Lipophilicity Sulfonamides

With an XLogP of 0.5 and TPSA of 116 Ų, this molecule may be applied as a model compound to study the impact of low lipophilicity on passive permeability and metabolic stability in sulfonamide series, guiding lead optimization without the confounding factor of high logP-driven membrane retention [2].

Quote Request

Request a Quote for 2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.